2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-
Overview
Description
2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-, also known as (E)-3-(5-methyl-2-thienyl)acrylic acid, is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to an acrylic acid moiety. It is used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic processes or continuous flow synthesis, to ensure higher yields and purity. The choice of method depends on the desired scale and application of the compound.
Chemical Reactions Analysis
2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The thienyl group in the compound can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the thiophene ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and ability to form stable polymers.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- involves its interaction with various molecular targets and pathways. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the acrylic acid moiety can undergo conjugate addition reactions, making it a versatile intermediate in biochemical processes.
Comparison with Similar Compounds
2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- can be compared with other similar compounds, such as:
2-Propenoic acid, 3-(2-thienyl)-, (E)-: This compound lacks the methyl group on the thiophene ring, which can affect its reactivity and biological activity.
2-Propenoic acid, 3-(3-thienyl)-, (E)-: The position of the thienyl group on the acrylic acid moiety differs, leading to variations in chemical behavior and applications.
2-Propenoic acid, 3-(4-methyl-2-thienyl)-, (E)-: The methyl group is positioned differently, which can influence the compound’s physical and chemical properties.
Properties
IUPAC Name |
(E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOAQQYXASUJOT-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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